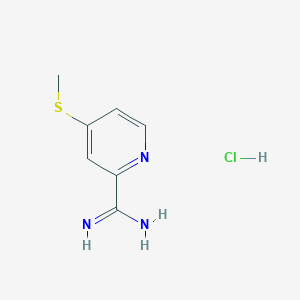

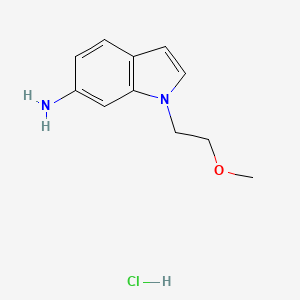

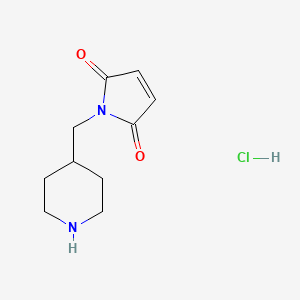

![molecular formula C10H17ClN2O5S2 B1377445 N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride CAS No. 1432680-63-1](/img/structure/B1377445.png)

N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride

説明

N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride, also known as E-64, is a yellow powder with a molecular formula of C14H20ClN3O6S2. It has a molecular weight of 344.84 g/mol . The IUPAC name for this compound is N-(4-(2-aminoethoxy)phenyl)-N-(methylsulfonyl)methanesulfonamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O5S2.ClH/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11;/h3-6H,7-8,11H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a yellow powder. It has a molecular weight of 344.84 g/mol . The storage temperature for this compound is room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Analytical Applications in Biochemistry

- The compound is involved in reactions yielding stable chromophores under certain conditions, useful for colorimetric assays in lipid peroxidation studies (Gérard-Monnier et al., 1998).

Microbial Reduction and Chiral Synthesis

- It can be used for stereoselective microbial reductions, creating chiral intermediates for synthesizing compounds like d-sotalol, a beta-receptor antagonist (Patel et al., 1993).

Structural Studies and Crystallography

- Investigations into its derivatives provide insights into molecular geometry and intermolecular interactions, important for understanding drug design and formulation (Dey et al., 2015).

Cure Kinetics in Thermosetting Resins

- It is used in the study of cure kinetics for certain commercial epoxy systems, contributing to materials science (Cole et al., 1991).

Electrophysiological Studies

- The compound plays a role in the synthesis of analogues with class III electrophysiological activity, relevant in cardiac research (Lis et al., 1987).

Bioconversion and Metabolic Studies

- It has applications in biocatalysis, particularly in generating mammalian metabolites of specific compounds for further study (Zmijewski et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific precautionary measures to be taken while handling the compound .

特性

IUPAC Name |

N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S2.ClH/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11;/h3-6H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOTVOQQKBYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

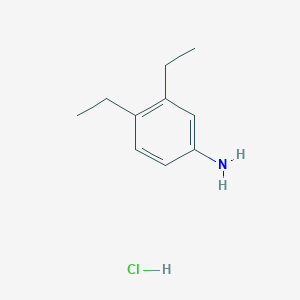

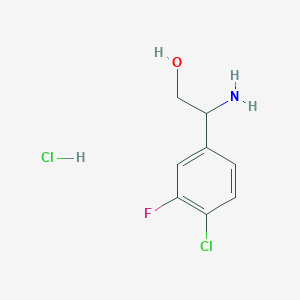

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)

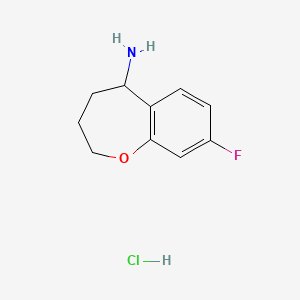

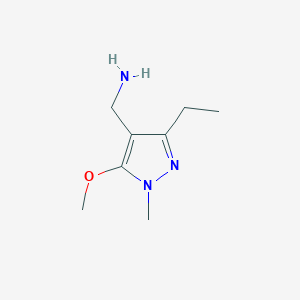

![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)

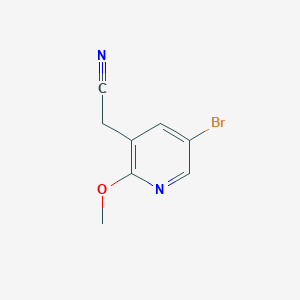

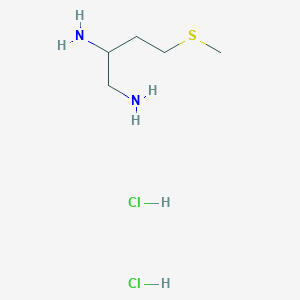

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)